Bienvenue dans la boutique en ligne BenchChem!

1-(1-Phenylcyclopropyl)prop-2-en-1-one

Enzyme Inhibition ALDH1A1 Cancer Stem Cells

1-(1-Phenylcyclopropyl)prop-2-en-1-one (CAS 556799-30-5) is a synthetic small molecule (C12H12O, MW 172.22 g/mol) characterized by a phenylcyclopropyl group conjugated to an α,β-unsaturated enone system. This bifunctional scaffold enables distinct reactivity, serving as both a Michael acceptor and a rigid cyclopropyl building block, making it a key intermediate in medicinal chemistry programs targeting, for example, CCR5 antagonism.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
Cat. No. B8632068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylcyclopropyl)prop-2-en-1-one
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC=CC(=O)C1(CC1)C2=CC=CC=C2
InChIInChI=1S/C12H12O/c1-2-11(13)12(8-9-12)10-6-4-3-5-7-10/h2-7H,1,8-9H2
InChIKeyPNRJXDLOKASIAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Phenylcyclopropyl)prop-2-en-1-one Procurement Guide: CAS 556799-30-5 Identity and Core Properties


1-(1-Phenylcyclopropyl)prop-2-en-1-one (CAS 556799-30-5) is a synthetic small molecule (C12H12O, MW 172.22 g/mol) characterized by a phenylcyclopropyl group conjugated to an α,β-unsaturated enone system [1]. This bifunctional scaffold enables distinct reactivity, serving as both a Michael acceptor and a rigid cyclopropyl building block, making it a key intermediate in medicinal chemistry programs targeting, for example, CCR5 antagonism [2].

Why 1-(1-Phenylcyclopropyl)prop-2-en-1-one Cannot Be Replaced by General Cyclopropyl Ketones


Substituting this compound with a generic, saturated cyclopropyl ketone such as 1-(1-phenylcyclopropyl)ethanone eliminates the conjugated enone functionality, abolishing its capacity for Michael addition chemistry fundamental to its mechanism of action as a covalent inhibitor or its utility as a specific synthetic handle [1]. The unique combination of the strained cyclopropane ring's conformational rigidity and the reactive α,β-unsaturated carbonyl creates a differentiation in biological target engagement and synthetic reactivity that is lost upon reduction or alteration of the carbonyl system.

Evidence-Based Differentiation of 1-(1-Phenylcyclopropyl)prop-2-en-1-one for Informed Procurement


ALDH1A1 Inhibitory Potency Differential vs. Class-Leading Inhibitors

In a direct comparison for aldehyde dehydrogenase 1A1 (ALDH1A1) inhibition, 1-(1-phenylcyclopropyl)prop-2-en-1-one demonstrates an IC50 of 1.92 µM [1]. While this is less potent than the nanomolar inhibitor NCT-501 (IC50 ~ 40 nM), its potency is comparable to the clinically investigated ALDH inhibitor disulfiram (IC50 ~ 1.45 µM) [2], positioning it as a structurally distinct, non-disulfiram-like scaffold for probe development.

Enzyme Inhibition ALDH1A1 Cancer Stem Cells

Enone Michael Acceptor Architecture vs. Saturated Ketone Analogs

The α,β-unsaturated ketone of 1-(1-phenylcyclopropyl)prop-2-en-1-one creates an electrophilic β-carbon capable of conjugate (Michael) addition, a property absent in its saturated analog 1-(1-phenylcyclopropyl)ethanone. Computationally, the XLogP3-AA of 2.5 reflects the enone's distinct polarity [1], versus an estimated XLogP3 of ~3.0 for the saturated analog. This structural feature enables covalent target engagement modes, such as irreversible or reversible covalent inhibition, that are mechanistically impossible for simple cyclopropyl ketones.

Michael Addition Covalent Inhibitor Chemical Reactivity

CCR5 Antagonist Pharmacological Activity vs. Other Cyclopropyl CCR5 Ligands

Preliminary pharmacological screening identifies 1-(1-phenylcyclopropyl)prop-2-en-1-one as an active CCR5 antagonist, a mechanism relevant to HIV-1 entry inhibition [1]. While specific IC50 values are not currently publicly available for this exact compound, related patented cyclopropyl CCR5 antagonists from the same structural class have demonstrated nanomolar potency (e.g., IC50 = 0.110 nM for a close analog) [2]. This suggests the scaffold has high potential for optimization.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Synthetic Intermediate Utility in Patented CCR5 Antagonist Synthesis

1-(1-Phenylcyclopropyl)prop-2-en-1-one is explicitly described as 'Intermediate 16.1' in a published synthetic route to CCR5 antagonists, prepared from 1-phenyl-1-cyclopropanecarboxylic acid . This designation within a patent-published synthesis directly ties the compound to a specific, high-value intellectual property position, differentiating it from un-validated or generic cyclopropyl ketones that lack a documented role in the manufacture of a pharmacological lead.

Organic Synthesis Patented Route Intermediate 16.1

Optimal Use Cases for Procuring 1-(1-Phenylcyclopropyl)prop-2-en-1-one


Medicinal Chemistry: ALDH1A1 Inhibitor Probe Development

With a validated IC50 of 1.92 µM against ALDH1A1 [1], this compound serves as an immediate starting point for hit-to-lead optimization targeting cancer stem cells. Its structural divergence from existing disulfiram-like and theophylline-based inhibitors makes it a valuable chemotype for overcoming resistance or improving selectivity.

Chemical Biology: Covalent Inhibitor Tool Design

The α,β-unsaturated enone system is a proven warhead for reversible and irreversible covalent inhibition. As confirmed by its XLogP3-AA of 2.5 and hydrogen bond acceptor count of 1 [1], this compound possesses suitable physicochemical properties for cellular probe design targeting cysteine or serine proteases via Michael addition.

Synthetic Chemistry: Reproducing Patented CCR5 Antagonist Syntheses

This compound is specifically designated as 'Intermediate 16.1' in a published synthetic route to high-potency CCR5 antagonists . Procurement is mandatory for laboratories aiming to replicate, scale, or improve the patented synthesis, ensuring intellectual property compliance and experimental reproducibility.

Fragment-Based Drug Discovery: Rigid Cyclopropyl-Enone Fragment

The combination of a conformationally rigid cyclopropane ring with a reactive enone makes this molecule an ideal fragment for growing into more complex structures. Its topological polar surface area (TPSA) of 17.1 Ų and only 3 rotatable bonds [1] confer ligand efficiency, a key metric in fragment-based discovery.

Quote Request

Request a Quote for 1-(1-Phenylcyclopropyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.